

Validation of the reduced risk status of Florpyrauxifen-benzyl to human health

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Compound of Interest		
Compound Name:	Florpyrauxifen	
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Unveiling the Safety Profile of Florpyrauxifenbenzyl: A Comparative Analysis

Researchers, scientists, and drug development professionals can now access a comprehensive comparison of the human health risk assessment of **florpyrauxifen**-benzyl, a newer synthetic auxin herbicide, against established alternatives. This guide synthesizes key toxicological data, details experimental methodologies, and visualizes complex biological and assessment processes to provide a clear perspective on its reduced-risk status.

Florpyrauxifen-benzyl has undergone extensive toxicological evaluation to determine its potential risk to human health. Regulatory bodies across the globe, including the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), have classified it as having low acute toxicity.[1][2] Its toxicological profile suggests a reduced risk to human health when compared to some other registered herbicides.[3][4]

Comparative Toxicological Data

The following tables summarize key quantitative toxicological endpoints for **florpyrauxifen**-benzyl and several other commonly used herbicides. These values are crucial for establishing safe exposure levels for humans.

Table 1: Acute Toxicity Data



Herbicide	Oral LD50 (mg/kg bw)	Dermal LD50 (mg/kg bw)	Inhalation LC50 (mg/L)
Florpyrauxifen-benzyl	> 5,000 (Rat)[1][2]	> 5,000 (Rat)[1][2]	> 5.23 (Rat)[2]
Glyphosate	> 4,320 (Rat)[5]	> 5,000 (Rabbit)	> 4.43 (Rat)[6]
2,4-D	639 - 1,646 (Rat)[7]	> 2,000 (Rabbit)[8]	> 5.4 (Rat)[8]
Triclopyr	630 - 729 (Rat)[9]	> 2,000 (Rabbit)[9]	No data found

LD50 (Lethal Dose, 50%) is the single dose of a substance that causes the death of 50% of a group of test animals. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is expected to kill 50% of a group of test animals.

Table 2: Chronic Toxicity and Acceptable Intake Levels

Herbicide	NOAEL (mg/kg bw/day)	ADI (mg/kg bw/day)	Carcinogenicity Classification
Florpyrauxifen-benzyl	50 (2-year rat study) [1][2]	0.5 (EFSA)[1][2], 8 (FSCJ)[10]	Not likely to be carcinogenic to humans (U.S. EPA)
Glyphosate	100 (2-year rat study) [6]	1.0 (JMPR)[6]	Not likely to be carcinogenic to humans (U.S. EPA)
2,4-D	1 (1-year dog study, 2- year rat study)[8]	0.01 (JMPR)[8]	Not classifiable as to its carcinogenicity to humans (IARC Group 2B)
Triclopyr	5.0 (1-year dog study) [12]	No data found	Possible human carcinogen (Group C) (U.S. EPA)[12]



NOAEL (No Observed Adverse Effect Level) is the highest dose of a substance at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects. ADI (Acceptable Daily Intake) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

Experimental Protocols for Key Toxicological Studies

The toxicological data for **florpyrauxifen**-benzyl are derived from a battery of standardized tests conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the quality, consistency, and reliability of the data.

90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days.[13][14][15]

- Test Animals: Typically rats, with at least 10 males and 10 females per group.[13]
- Dose Levels: At least three dose levels are used, plus a control group. The highest dose is intended to produce some toxicity but not death.[13]
- Administration: The test substance is administered daily, usually mixed in the diet, dissolved
 in drinking water, or by gavage.[13][16]
- Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly.[16]
- Pathology: At the end of the study, all animals undergo a full necropsy, and tissues and organs are examined microscopically.[13]

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[17][18][19]



- Test Animals: Usually pregnant rats or rabbits, with approximately 20 pregnant females per group.[17]
- Dose Levels: At least three dose levels and a control group are used.[17][20]
- Administration: The substance is administered daily during the period of major organogenesis.[20]
- Observations: Females are monitored for signs of toxicity, and body weight is recorded.[17]
- Fetal Examination: Shortly before birth, the fetuses are delivered by caesarean section and examined for any external, visceral, and skeletal abnormalities.[17]

Two-Generation Reproduction Toxicity Study (OECD 416)

This study provides information on the effects of a substance on male and female reproductive performance and on the growth and development of the offspring over two generations.[21][22] [23][24]

- Test Animals: Typically rats, with enough animals to ensure at least 20 pregnant females per group.[21]
- Dose Levels: At least three dose levels plus a control.[21]
- Administration: The substance is administered continuously to the parent generation before
 mating, during mating, gestation, and lactation, and then to the offspring of the first
 generation.
- Endpoints Evaluated: Mating performance, fertility, gestation length, litter size, and pup survival, growth, and development are assessed.[22]

Carcinogenicity Study (OECD 451)

This long-term study is designed to identify the carcinogenic potential of a substance.[25][26]

Test Animals: Usually rats and mice, with at least 50 males and 50 females per group.[26]
 [27]

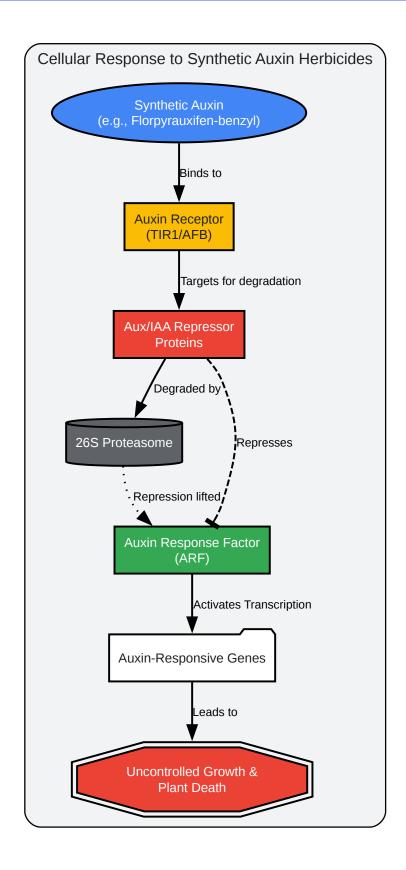


- Dose Levels: At least three dose levels and a control group are used.[27]
- Duration: The study typically lasts for a major portion of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).[26][27]
- Observations: Animals are observed for the development of tumors.
- Pathology: All animals undergo a complete necropsy, and all tissues are examined microscopically for evidence of neoplasia.[28]

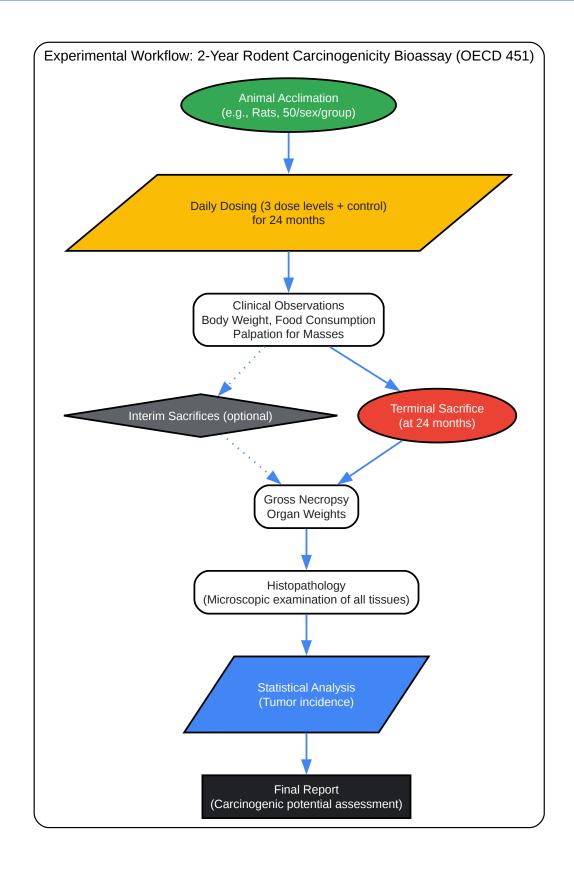
Visualizing the Science: Diagrams of Pathways and Processes

To further clarify the scientific basis for the risk assessment of **florpyrauxifen**-benzyl, the following diagrams illustrate its mode of action, a typical experimental workflow, and the overarching logic of human health risk assessment.

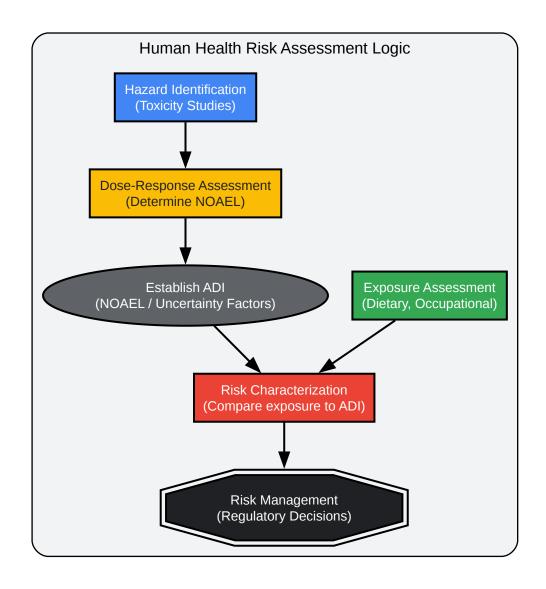












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